molecular formula C12H18O2 B2928236 2-(Adamantan-2-yl)acetic acid CAS No. 26082-22-4

2-(Adamantan-2-yl)acetic acid

Cat. No.: B2928236
CAS No.: 26082-22-4
M. Wt: 194.274
InChI Key: KVBKBENCOHRLFW-UHFFFAOYSA-N
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Description

2-(Adamantan-2-yl)acetic acid is an organic compound featuring an adamantane core, a highly stable and symmetrical structure The adamantane moiety is known for its rigidity and diamond-like configuration, which imparts unique physical and chemical properties to its derivatives

Scientific Research Applications

2-(Adamantan-2-yl)acetic acid has diverse applications in scientific research:

Safety and Hazards

The safety information for 2-(Adamantan-2-yl)acetic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions in the research of 2-(Adamantan-2-yl)acetic acid and other adamantane derivatives involve the development of novel methods for their preparation and the investigation of their chemical and catalytic transformations . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Biochemical Analysis

Biochemical Properties

The adamantane moiety in 2-(Adamantan-2-yl)acetic acid is known to interact with various enzymes and proteins The specific interactions of this compound with biomolecules have not been extensively studied

Cellular Effects

Adamantane derivatives have been used in drug delivery systems and surface recognition studies , suggesting that they may influence cellular processes

Molecular Mechanism

It is known that adamantane derivatives can act as alkylating agents , suggesting that this compound may exert its effects through alkylation of biomolecules

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings have not been reported. Adamantane derivatives are generally stable due to their cage-like structure . Long-term effects on cellular function would need to be assessed in in vitro or in vivo studies.

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Adamantane derivatives can undergo various transformations , but the specific metabolic pathways and enzymes involved in the metabolism of this compound remain to be identified.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Adamantan-2-yl)acetic acid typically involves the functionalization of adamantane derivatives. One common method is the reaction of adamantanone with ethyl cyanoacetate in the presence of a catalyst such as vanadium acetylacetonate (VO(acac)2). This reaction proceeds through a series of steps, including nucleophilic addition and subsequent hydrolysis, to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(Adamantan-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.

    Substitution: The adamantane core can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated adamantane derivatives.

Comparison with Similar Compounds

  • Adamantane-2-carboxylic acid
  • N-(2-Adamantan-2-yl)acetamide
  • 2,2’-(Adamantane-2,2-diyl)diacetic acid

Comparison: 2-(Adamantan-2-yl)acetic acid is unique due to its specific functional group arrangement, which imparts distinct reactivity and stability compared to other adamantane derivatives. For instance, while adamantane-2-carboxylic acid shares a similar core structure, the presence of the acetic acid moiety in this compound allows for different chemical transformations and applications .

Properties

IUPAC Name

2-(2-adamantyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c13-12(14)6-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBKBENCOHRLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26082-22-4
Record name 2-(adamantan-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Aqueous 2.5 N sodium hydroxide solution 433 ml was added to methanol solution 1125 ml of 2-adamantyl acetic acid methyl ester 150 g (0.72 mol) and stirred at room temperature for 6 hours. Reaction mixture was concentrated in vacuo. Aqueous sodium bicarbonate solution was added to the residue and the mixture was washed with ether. Aqueous layer was adjusted to pH 1 by adding 12 N hydrochloric acid, extracted with ethyl acetate and dried with anhydrous sodium sulfate.
Quantity
433 mL
Type
reactant
Reaction Step One
Name
2-adamantyl acetic acid methyl ester
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
1125 mL
Type
solvent
Reaction Step One

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